N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
Compounds with a chromeno[4,3-d]thiazol-2-yl moiety are part of a larger class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . These compounds often exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the chromeno and thiazol rings . The exact synthesis process can vary depending on the specific substituents present in the compound.Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactivity of these compounds can depend on the specific substituents present in the molecule. For example, the presence of electron-donating or electron-withdrawing groups can significantly influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their solubility, melting point, and stability, can be influenced by the specific substituents present in the molecule .Scientific Research Applications
Synthesis and Characterization
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide and its derivatives are synthesized through various chemical reactions, exhibiting wide-ranging structural diversity and significant scientific interest. For instance, El-Helw et al. (2019) synthesized a series of chromenones bearing a benzothiazole moiety, which showed notable antitumor activities against several cancer cell lines, demonstrating the therapeutic potential of these compounds El-Helw et al., 2019. Similarly, Vidya Sagar Reddy and Jeong (2016) developed an efficient synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives, highlighting the chemical versatility and potential applications of these compounds Reddy & Jeong, 2016.
Biological Activities
Research indicates that compounds in this chemical family exhibit a range of biological activities. Abd-Almonuim et al. (2020) reported on the antioxidant properties of a coumarin substituted heterocyclic compound, demonstrating its potential as a powerful antioxidant Abd-Almonuim et al., 2020. Furthermore, Raj et al. (2009) discovered that certain derivatives exhibit high antifungal and antibacterial activities, suggesting their potential in antimicrobial applications Raj et al., 2009.
Structural and Mechanistic Insights
The structural and mechanistic characteristics of these compounds are also a focal point of scientific research. Bruno et al. (2010) determined the crystal structure of a related compound, providing valuable insights into its molecular geometry and possible interactions Bruno et al., 2010. Additionally, Cagide et al. (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors, highlighting the compound's potential relevance in pharmacological contexts Cagide et al., 2015.
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromone derivatives, have been reported to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and anti-cancer effects .
Mode of Action
It is known that chromone derivatives can inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . This disruption is possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
It is known that chromone derivatives can affect a wide range of biological activities, such as antiglycation agents, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .
Pharmacokinetics
The molecular weight of the compound is 33439, which is within the optimal range for oral bioavailability in drug design.
Result of Action
Compounds with similar structures have shown potent anti-inflammatory activities .
Action Environment
It is known that water is an economically viable, nontoxic, and environmentally acceptable solvent for the design and development of green chemistry techniques .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-12-7-11(8-13(9-12)24-2)18(22)21-19-20-17-14-5-3-4-6-15(14)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRTUNZCGUYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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